![molecular formula C16H17N3O2 B5296906 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyridazine derivative that has shown promising results in various studies due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammatory and cancer-related pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine in lab experiments is its ability to inhibit the activity of enzymes and proteins involved in inflammatory and cancer-related pathways. This makes it a promising compound for the treatment of inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.
Direcciones Futuras
There are many future directions for the study of 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine. One direction is to further study its mechanism of action in order to better understand how it works and to predict its effects in different situations. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases. Additionally, studies could be conducted to determine the optimal dosage and administration method for the compound in order to maximize its effectiveness.
Métodos De Síntesis
The synthesis of 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine involves the reaction of 4-(1-pyrrolidinylcarbonyl)phenylhydrazine with 3-methylpyridazine-6-carboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of inflammatory diseases. It has also been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-4-9-15(18-17-12)21-14-7-5-13(6-8-14)16(20)19-10-2-3-11-19/h4-9H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVQYDPCPWTLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

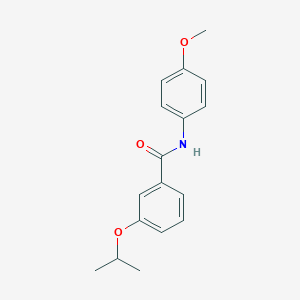
![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)

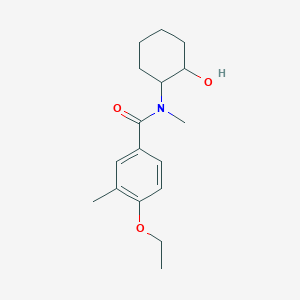
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)
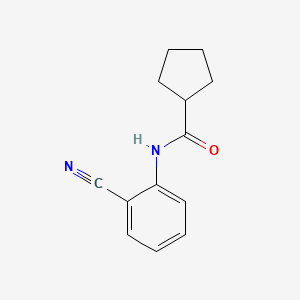
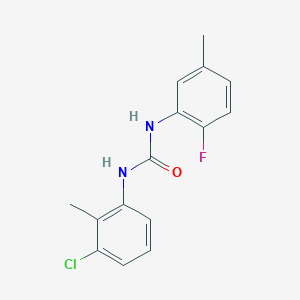
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)
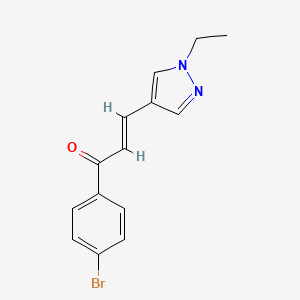
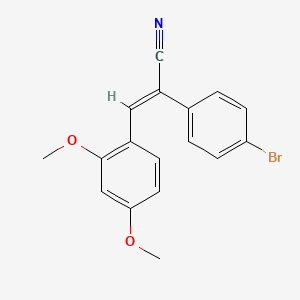
![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)